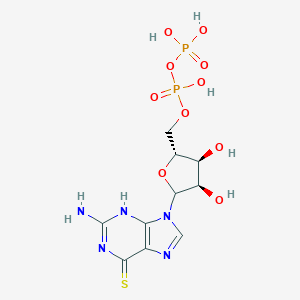
6-Thioguanosine 5'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Thioguanosine 5’-diphosphate is a metabolite of thiopurine, a class of compounds widely used in the treatment of certain cancers and immunological disorders. This compound plays a significant role in inhibiting the activity of Rac1, thereby reducing the transcription of inflammatory factors and the expression of cell adhesion molecules, which ultimately suppresses leukocyte migration and the occurrence of tissue inflammation .
準備方法
The synthesis of 6-Thioguanosine 5’-diphosphate involves several steps. One common method includes the phosphorylation of 6-thioguanosine monophosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the stability of the compound .
Industrial production methods for 6-Thioguanosine 5’-diphosphate are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
6-Thioguanosine 5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions include various thioguanosine derivatives, which can be further utilized in biochemical studies .
科学的研究の応用
6-Thioguanosine 5’-diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleoside analogs and other biochemical compounds.
Biology: The compound is studied for its role in cellular processes, particularly in the inhibition of Rac1 activity, which is crucial for understanding cell migration and inflammation.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and certain types of cancer. Its ability to inhibit leukocyte migration makes it a candidate for developing new anti-inflammatory drugs.
Industry: While not widely used in industrial applications, its derivatives are explored for potential use in pharmaceuticals
作用機序
The mechanism of action of 6-Thioguanosine 5’-diphosphate involves its conversion to bioactive thioguanosine triphosphate (TGTP) within cells. TGTP inhibits the activity of Rac1 GTPase, leading to reduced transcription of inflammatory factors and decreased expression of cell adhesion molecules. This inhibition ultimately suppresses leukocyte migration and inflammation. The compound’s incorporation into DNA and RNA can also cause strand breaks and perturb transcription processes, contributing to its cytotoxic effects in cancer cells .
類似化合物との比較
6-Thioguanosine 5’-diphosphate is compared with other thiopurine derivatives such as:
6-Thioguanine: Another thiopurine metabolite with similar anti-inflammatory and anticancer properties.
Azathioprine: A prodrug that is converted into 6-mercaptopurine and subsequently into active thioguanine nucleotides.
6-Mercaptopurine: A precursor to thioguanine nucleotides, used in the treatment of leukemia and inflammatory bowel disease.
The uniqueness of 6-Thioguanosine 5’-diphosphate lies in its specific inhibition of Rac1 activity, which is not as prominently observed in other thiopurine derivatives. This makes it particularly valuable in studies focused on cell migration and inflammation .
特性
CAS番号 |
16541-19-8 |
|---|---|
分子式 |
C10H15N5O10P2S |
分子量 |
459.27 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
IUTNWRFYTFZSEK-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
同義語 |
2-Amino-9-β-D-ribofuranosyl-9H-purine-6(1H)-thione 5’-(Trihydrogen Pyrophosphate); 2-Amino-6-mercaptopurine-ribosyl 5’-Diphosphate; 6-Thio-GDP; 6-Thioguanosine 5’-Diphosphate; 6-Thioguanosine Diphosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-thioguanosine 5'-diphosphate help us understand the interaction between the bacterial alarmone ppGpp and chloroplast RNA polymerase?
A: this compound is a modified analog of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a bacterial alarmone molecule also found in plant chloroplasts. [] This analog allows researchers to perform cross-linking experiments with chloroplast RNA polymerase. The results indicated that ppGpp primarily interacts with the β′ subunit of PEP, similar to its binding to the β′ subunit in Escherichia coli RNA polymerase. [] This suggests a conserved regulatory mechanism between bacteria and chloroplasts, highlighting the potential evolutionary relationship between these systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















